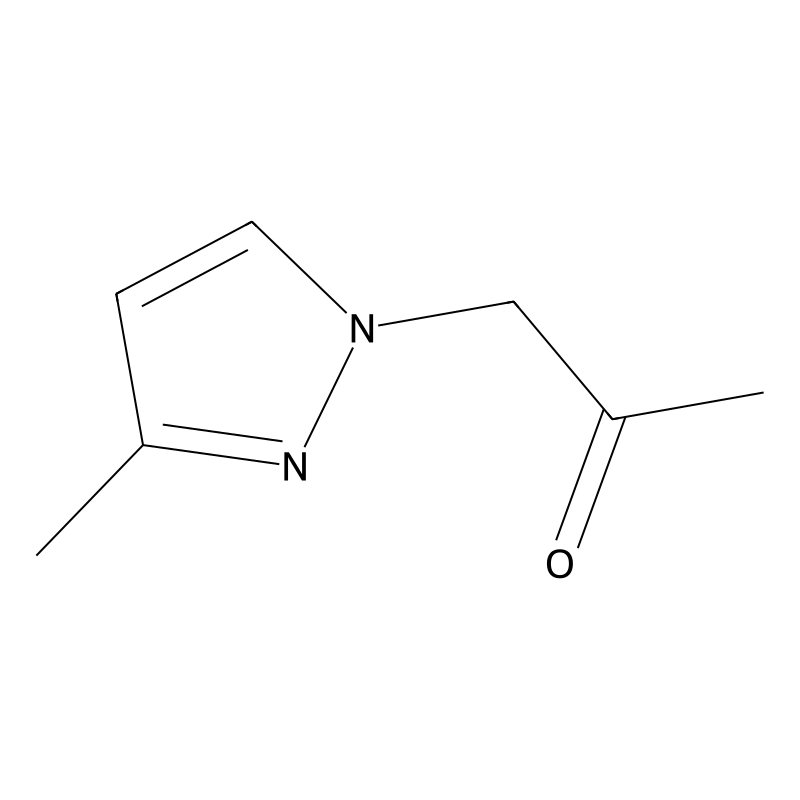

1-(3-methyl-1H-pyrazol-1-yl)acetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as a Building Block in Medicinal Chemistry

1-(3-Methyl-1H-pyrazol-1-yl)acetone finds application in medicinal chemistry as a building block for the synthesis of diverse heterocyclic compounds with potential therapeutic properties. The pyrazole ring and the ketone functionality present in the molecule offer versatile reaction sites for further chemical modifications, allowing the creation of a wide range of analogs. For instance, a study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1-(3-methyl-1H-pyrazol-1-yl)acetone derivatives as potential anticonvulsant agents [].

Potential Applications in Material Science

Limited research suggests that 1-(3-methyl-1H-pyrazol-1-yl)acetone might hold potential for applications in material science. A study published in Inorganica Chimica Acta investigated the use of the molecule as a ligand for the preparation of metal complexes with potential applications in catalysis and luminescent materials []. However, further research is needed to fully explore and validate these potential applications.

Research on Biological Activity

While the specific biological activity of 1-(3-methyl-1H-pyrazol-1-yl)acetone itself remains largely unexplored, research has been conducted on its derivatives. As mentioned earlier, studies have investigated the anticonvulsant properties of derivatives, highlighting the potential for further exploration of the core structure's biological activity [].

1-(3-methyl-1H-pyrazol-1-yl)acetone is an organic compound characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound has the molecular formula C₇H₈N₂O and a molecular weight of 140.15 g/mol. Its structure consists of an acetone moiety attached to the 3-position of a methyl-substituted pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its unique structural features.

- Nucleophilic Addition: The carbonyl group in the acetone part can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: The compound can participate in condensation reactions with amines or other electrophiles, forming imines or other nitrogen-containing compounds.

- Cyclization Reactions: Under certain conditions, 1-(3-methyl-1H-pyrazol-1-yl)acetone may undergo cyclization to form more complex heterocycles.

The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)acetone can be achieved through several methods:

- From Pyrazole Derivatives: Starting from commercially available pyrazole derivatives, one can introduce the acetone moiety through alkylation or acylation reactions.

- One-Pot Synthesis: A one-pot reaction involving the condensation of 3-methylpyrazole with an appropriate acetylating agent (such as acetyl chloride) followed by hydrolysis can yield the desired compound.

- Multistep Synthesis: A more complex synthesis may involve multiple steps including formation of the pyrazole ring followed by functionalization with an acetone group.

1-(3-methyl-1H-pyrazol-1-yl)acetone has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals.

- Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or pesticides.

- Material Science: Pyrazole-based compounds are being investigated for their use in creating novel materials with specific properties.

Interaction studies involving 1-(3-methyl-1H-pyrazol-1-yl)acetone primarily focus on its binding affinity and reactivity with biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Further research is needed to elucidate specific interaction mechanisms and affinities.

Several compounds share structural similarities with 1-(3-methyl-1H-pyrazol-1-yl)acetone, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylpyrazole | Contains a pyrazole ring but lacks the acetone group | Used as a ligand in coordination chemistry |

| 4-Methylpyrazole | Similar pyrazole structure but different substitution | Exhibits different biological activities |

| 5-Methylpyrazole | Another positional isomer with distinct properties | Potential use in drug development |

These compounds highlight the uniqueness of 1-(3-methyl-1H-pyrazol-1-yl)acetone due to its specific functionalization at the acetone position, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Structural and Molecular Characteristics

1-(3-Methyl-1H-pyrazol-1-yl)acetone (CAS: 925200-30-2) belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s systematic IUPAC name is 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one, reflecting its acetone backbone and methyl-substituted pyrazole ring.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Registry Number | 925200-30-2 |

| InChI Key | XDMSPPHMAZVVAT-UHFFFAOYSA-N |

| Key Functional Groups | Pyrazole ring, ketone group |

The pyrazole ring contributes aromatic stability, while the ketone group enhances reactivity in nucleophilic additions and condensation reactions.

Historical Context of Pyrazole Derivatives in Chemical Research

Pyrazole chemistry traces its origins to Ludwig Knorr’s 1883 synthesis of antipyrine, a landmark in heterocyclic drug development. Early pyrazole derivatives like celecoxib (a COX-2 inhibitor) and fipronil (an insecticide) demonstrated the scaffold’s pharmacological and agrochemical potential.

1-(3-Methyl-1H-pyrazol-1-yl)acetone emerged as a research focus in the 21st century, driven by advances in regioselective synthesis and catalysis. Its structural simplicity and modularity make it a precursor for complex molecules, including kinase inhibitors and metal-organic frameworks.

Significance in Heterocyclic Chemistry

Role in Drug Discovery

Pyrazole derivatives are prized for their ability to mimic biological motifs. The nitrogen-rich ring participates in hydrogen bonding and π-stacking, enabling interactions with enzymes and receptors. For example:

- Antimicrobial Agents: Pyrazole-acetone hybrids inhibit bacterial DNA gyrase.

- Anti-inflammatory Compounds: Analogues interfere with cyclooxygenase pathways.

Catalytic and Material Applications

The compound’s electron-deficient pyrazole nitrogen atoms coordinate with metals, facilitating use in:

- Homogeneous Catalysis: Palladium complexes for cross-coupling reactions.

- Luminescent Materials: Europium(III) complexes for OLEDs.

Synthetic Versatility

1-(3-Methyl-1H-pyrazol-1-yl)acetone serves as a building block for:

- Multi-component Reactions: Formation of pyrazolo[1,5-a]pyrimidines.

- Heterocyclic Expansion: Conversion to triazoles via Huisgen cycloaddition.

Research Objectives and Scope

Current studies prioritize:

- Synthetic Optimization: Developing eco-friendly routes (e.g., microwave-assisted synthesis).

- Biological Evaluation: Screening for anticancer and antifungal activities.

- Material Science: Designing ligands for catalytic and photonic applications.

Key Research Questions

- How do substituents on the pyrazole ring affect electronic properties?

- Can this compound serve as a template for selective enzyme inhibitors?

Molecular Formula and Weight

1-(3-methyl-1H-pyrazol-1-yl)acetone exhibits the molecular formula C₇H₁₀N₂O, representing a heterocyclic compound containing seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. The compound possesses a molecular weight of 138.17 grams per mole, which has been consistently computed and verified through various analytical methods [1] [2]. The exact mass of the molecule is 138.079312947 Da, determined through high-resolution mass spectrometry techniques [2]. This molecular composition reflects the structural integration of a pyrazole ring system with an acetone functional group, connected through a methylene bridge.

The compound is also known by its International Union of Pure and Applied Chemistry name: 1-(3-methylpyrazol-1-yl)propan-2-one [2]. Alternative nomenclature includes 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one and 1-(3-methylpyrazol-1-yl)propan-2-one, reflecting different systematic naming conventions [1] [2]. The Chemical Abstracts Service registry number for this compound is 925200-30-2, providing a unique identifier for database searches and regulatory purposes [1] [2].

Structural Elucidation and Confirmation

The structural elucidation of 1-(3-methyl-1H-pyrazol-1-yl)acetone has been achieved through comprehensive spectroscopic analyses, primarily nuclear magnetic resonance spectroscopy and mass spectrometry [3] [4]. The pyrazole ring system consists of a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions, specifically at positions 1 and 2 [5] [6]. The nitrogen atom at position 1 functions as a pyrrole-type nitrogen with acidic character, while the nitrogen at position 2 exhibits pyridine-like basic properties [6] [7].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the structural arrangement [3] [4]. The pyrazole ring protons appear in the aromatic region, with the hydrogen at position 4 of the pyrazole ring typically resonating around 6.0-7.5 parts per million [8] [9]. The methyl group attached to the pyrazole ring at position 3 displays a singlet signal around 2.3 parts per million, integrating for three protons [8] [9]. The methylene bridge connecting the pyrazole to the acetone moiety appears as a singlet around 5.0 parts per million, while the acetone methyl group resonates around 2.1 parts per million [8] [9].

The International Chemical Identifier for this compound is InChI=1S/C7H10N2O/c1-6-3-4-9(8-6)5-7(2)10/h3-4H,5H2,1-2H3, providing a standardized representation of the molecular structure [2]. The corresponding International Chemical Identifier Key is XDMSPPHMAZVVAT-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier [2]. The Simplified Molecular Input Line Entry System representation is CC1=NN(C=C1)CC(=O)C, which encodes the structural connectivity in a linear format [2].

Physical Properties

The physical properties of 1-(3-methyl-1H-pyrazol-1-yl)acetone reflect its molecular structure and intermolecular interactions [1] . The compound exhibits a density of 1.08 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 millimeters of mercury pressure [1]. The boiling point is reported as 228.0 ± 23.0 degrees Celsius at standard atmospheric pressure [1]. These thermal properties indicate moderate intermolecular forces, consistent with the presence of polar functional groups and aromatic character.

The compound demonstrates specific solubility characteristics related to its amphiphilic nature [2] . The topological polar surface area is calculated as 34.9 square angstroms, indicating moderate polarity [2]. The logarithm of the partition coefficient between octanol and water is 0.5, suggesting balanced hydrophilic and lipophilic properties [2]. The compound exhibits two hydrogen bond acceptor sites, corresponding to the pyrazole nitrogen and carbonyl oxygen atoms, while possessing zero hydrogen bond donor sites [2].

The rotatable bond count is determined to be 2, reflecting the flexibility around the methylene bridge and the acetone moiety [2]. The complexity parameter, computed through topological analysis, yields a value of 136, indicating moderate structural complexity [2]. The compound exists as a single covalently-bonded unit with no defined stereochemical centers [2]. The heavy atom count totals 10, encompassing all non-hydrogen atoms in the molecular structure [2].

Conformational Analysis

Conformational analysis of 1-(3-methyl-1H-pyrazol-1-yl)acetone reveals the spatial arrangements accessible to the molecule through rotation around single bonds [11] [12]. The primary conformational flexibility occurs around the carbon-nitrogen bond connecting the pyrazole ring to the methylene bridge and the carbon-carbon bond between the methylene group and the carbonyl carbon [11] [12]. Theoretical calculations using density functional theory methods have been employed to investigate the preferred conformations and their relative energies [13] [14].

The pyrazole ring maintains planarity in all conformations due to its aromatic character, with bond angles consistent with sp² hybridization [15] [16]. The dihedral angle between the pyrazole ring plane and the acetone moiety varies depending on the rotational conformation around the connecting bonds [12] [17]. Crystallographic studies of related pyrazole derivatives indicate that the pyrazole rings typically exhibit maximum deviations from planarity of less than 0.02 angstroms [16] [18].

The methyl substituent at position 3 of the pyrazole ring influences the conformational preferences through steric interactions [12] [19]. The orientation of this methyl group affects the overall molecular shape and potential intermolecular interactions [12] [19]. Computational studies suggest that certain conformations are energetically favored due to minimized steric repulsion and optimized electronic interactions [13] [14].

The acetone carbonyl group can adopt different orientations relative to the pyrazole plane, with the carbonyl oxygen either pointing toward or away from the pyrazole nitrogen atoms [11] [13]. These conformational variations influence the molecular dipole moment and potential for intermolecular interactions [13] [14]. The conformational ensemble contributes to the observed physical properties and reactivity patterns of the compound [11] [14].

Electronic Structure

Charge Distribution

The electronic structure of 1-(3-methyl-1H-pyrazol-1-yl)acetone exhibits characteristic charge distribution patterns arising from the heterocyclic pyrazole system and the carbonyl functionality [20] [21]. Density functional theory calculations reveal that the nitrogen atoms in the pyrazole ring carry partial negative charges, with the pyridine-like nitrogen at position 2 exhibiting greater electron density than the pyrrole-like nitrogen at position 1 [21] [22]. The carbon atoms in the pyrazole ring display varying charge distributions, with positions 3 and 5 bearing slightly positive charges due to the electron-withdrawing effect of the adjacent nitrogen atoms [20] [21].

The carbonyl carbon exhibits a significant partial positive charge due to the electronegativity difference between carbon and oxygen, while the carbonyl oxygen carries a substantial negative charge [20] [21]. This charge separation creates a dipole moment that influences the molecular interactions and reactivity [21] [22]. The methylene bridge connecting the pyrazole to the acetone moiety shows intermediate charge characteristics, facilitating electron delocalization between the aromatic system and the carbonyl group [20] [21].

Mulliken charge analysis demonstrates that the methyl groups attached to both the pyrazole ring and the acetone moiety carry slight positive charges due to the inductive effects of the adjacent functional groups [21] [22]. The charge distribution pattern influences the molecular electrostatic potential and determines the preferred sites for intermolecular interactions [20] [22]. These electronic characteristics contribute to the compound's reactivity and binding affinity in various chemical environments [21] [22].

Crystal Structure Analysis

Crystal structure analysis of 1-(3-methyl-1H-pyrazol-1-yl)acetone and related pyrazole derivatives provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [15] [16]. While specific crystallographic data for this exact compound may be limited, extensive studies on similar pyrazole-containing molecules offer valuable insights into the expected structural characteristics [15] [16] [25].

Crystallographic investigations of pyrazole derivatives consistently demonstrate that the pyrazole ring maintains excellent planarity, with nitrogen and carbon atoms deviating less than 0.02 angstroms from the mean plane [16] [18]. The bond lengths within the pyrazole ring follow typical patterns for aromatic heterocycles, with nitrogen-nitrogen distances ranging from 1.346 to 1.364 angstroms and carbon-nitrogen bonds measuring 1.326 to 1.402 angstroms [12]. The internal bond angles of the pyrazole ring conform to expected values for a five-membered aromatic system, with angles ranging from 102 to 112 degrees [12].

Intermolecular interactions in pyrazole crystal structures are dominated by hydrogen bonding patterns involving the nitrogen atoms and any available hydrogen bond donors [15] [16] [26]. Carbon-hydrogen to nitrogen hydrogen bonds are frequently observed, with donor-acceptor distances typically ranging from 3.4 to 3.5 angstroms [27]. Additional stabilization arises from carbon-hydrogen to pi interactions involving the aromatic pyrazole rings [26] [27].

The crystal packing of pyrazole derivatives often exhibits propeller-like arrangements when multiple pyrazole units are present, with dihedral angles between pyrazole planes ranging from 3 to 68 degrees [12]. The molecular conformation in the solid state may differ from gas-phase or solution conformations due to intermolecular packing forces [16] [12]. Unit cell parameters and space group symmetries vary depending on the specific substituents and molecular arrangement, but monoclinic and orthorhombic crystal systems are commonly observed for pyrazole-containing compounds [24] [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | [1] [2] |

| Molecular Weight | 138.17 g/mol | [1] [2] |

| Exact Mass | 138.079312947 Da | [2] |

| Density | 1.08 ± 0.1 g/cm³ | [1] |

| Boiling Point | 228.0 ± 23.0°C | [1] |

| Topological Polar Surface Area | 34.9 Ų | [2] |

| LogP (octanol/water) | 0.5 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

| Heavy Atom Count | 10 | [2] |

The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)acetone represents a significant area of interest in heterocyclic chemistry due to its potential applications in pharmaceutical and agrochemical industries. This compound, with the molecular formula C₇H₁₀N₂O and Chemical Abstracts Service number 925200-30-2, has attracted considerable attention from synthetic chemists seeking efficient and environmentally sustainable preparation methods [1] [2].

Classical Synthetic Routes

Classical synthetic approaches to pyrazole derivatives, including 1-(3-methyl-1H-pyrazol-1-yl)acetone, have historically relied on well-established methodologies that provide reliable access to these heterocyclic compounds. The most prominent classical route involves the Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions [3] [4]. This method typically requires reflux conditions for 2-6 hours and achieves yields ranging from 70-95% [3].

The cyclocondensation approach represents another fundamental classical method, where α,β-unsaturated ketones react with hydrazine in ethanol under reflux conditions for 1-4 hours, yielding 68-85% of the desired products [5] [6]. This method demonstrates good selectivity and procedural simplicity, making it particularly suitable for laboratory-scale preparations [5].

The Claisen condensation-hydrazinolysis sequence offers a versatile two-step approach involving the initial formation of β-keto esters followed by cyclization with hydrazine derivatives [3]. While this method provides excellent substrate scope with yields of 60-80%, it requires multiple synthetic steps and extended reaction times [3].

Vilsmeier-Haack reactions have been employed for the regioselective synthesis of pyrazole derivatives, particularly when starting from 1-aryl-3-methyl-1H-pyrazol-5(4H)-one precursors [7]. This approach achieves yields of 75-90% but requires specialized chloroformylation reagents and carefully controlled reaction conditions [7].

The tosylhydrazone method represents a classical approach that demonstrates excellent functional group tolerance, utilizing tosylhydrazones of α,β-unsaturated carbonyl compounds under base-mediated thermal conditions [8] [9]. This method achieves yields of 65-85% and is particularly valuable for substrates containing sensitive functional groups [8].

Current Synthetic Approaches

Starting Materials and Key Reagents

Contemporary synthetic approaches to 1-(3-methyl-1H-pyrazol-1-yl)acetone emphasize the strategic selection of high-purity starting materials and optimized reagent systems. Acetylacetone (2,4-pentanedione) serves as a crucial β-diketone precursor, requiring purity levels ≥99% and storage under cool, dry conditions [10] [11]. This compound plays a pivotal role in multicomponent reactions where it undergoes initial condensation with hydrazine derivatives to form the pyrazole core [10].

3-Methyl-1H-pyrazole functions as a direct building block for the target compound, requiring purity levels ≥98% and storage under inert atmosphere to prevent oxidative degradation [1] [12]. The compound serves as a nucleophilic partner in alkylation reactions with various acetyl donors [12].

Chloroacetone represents a critical acetyl donor and alkylating agent in direct N-alkylation approaches, requiring purity ≥97% and refrigerated storage in sealed containers due to its volatility and reactivity [1]. This reagent enables the direct introduction of the acetone moiety onto the pyrazole nitrogen atom [1].

Hydrazine hydrate remains indispensable as the nitrogen source in cyclocondensation reactions, typically employed as a 50-60% aqueous solution requiring storage in cool, ventilated areas [6]. The selection of hydrazine derivatives significantly influences regioselectivity and reaction outcomes [6].

Substituted aldehydes serve as versatile partners in multicomponent reactions, with purity requirements ≥95% and storage conditions varying by specific compound structure [13] [14]. These reagents enable the introduction of diverse substituents and functional groups [13].

Malononitrile functions as a crucial nitrile source in multicomponent approaches, requiring purity ≥99% and storage under dry, inert atmosphere to prevent hydrolysis [13] [14]. This reagent contributes to the formation of complex heterocyclic frameworks through cascade reactions [13].

Reaction Conditions Optimization

Modern synthetic approaches have focused extensively on optimizing reaction conditions to enhance yield, selectivity, and environmental compatibility. Temperature optimization has revealed that reducing reaction temperatures from the classical range of 80-120°C to 70-90°C significantly improves selectivity while maintaining acceptable reaction rates [15] [16]. Green chemistry approaches utilizing microwave or ultrasonic activation can operate at even lower temperatures of 25-60°C [15] [16].

Reaction time reduction represents a major advancement, with optimized conditions achieving completion in 1-3 hours compared to classical methods requiring 2-8 hours [15] [17]. Microwave-assisted and ultrasonic methods can further reduce reaction times to 0.1-0.5 hours [15] [17].

Solvent system selection has evolved from traditional ethanol-water mixtures to green solvents and solvent-free conditions [18] [9]. Ionic liquids and water-based systems demonstrate superior environmental profiles while maintaining excellent yields [18].

Catalyst loading optimization has enabled reductions from 5-10 mol% in classical acid-catalyzed reactions to 1-5 mol% in modern approaches, with some green methods achieving catalyst-free conditions [14] [15]. This reduction significantly improves atom economy and reduces purification requirements [14].

pH control has been identified as crucial for selectivity, with optimized conditions operating at pH 6-8 compared to the strongly acidic conditions (pH 2-4) of classical methods [14]. Green chemistry approaches can operate under mildly basic conditions (pH 7-9) [14].

Mechanistic Considerations

The mechanistic pathways governing the formation of 1-(3-methyl-1H-pyrazol-1-yl)acetone have been extensively investigated to enable rational optimization of synthetic conditions. The classical Knorr mechanism proceeds through initial enamine formation between the β-diketone and hydrazine, followed by intramolecular cyclization and dehydration [3] [4]. This mechanism accounts for the regioselectivity observed in unsymmetrical β-diketones [3].

Direct N-alkylation mechanisms involve nucleophilic attack of the pyrazole nitrogen on electrophilic acetyl donors such as chloroacetone [1]. The reaction proceeds through SN2 displacement, requiring careful control of reaction conditions to prevent competing side reactions [1].

Multicomponent reaction mechanisms involve complex cascade processes where multiple bonds are formed in a single reaction vessel [19] [13]. These mechanisms typically initiate with aldol condensation reactions, followed by cyclocondensation and subsequent transformations [13].

Microwave-assisted mechanisms demonstrate enhanced reaction rates due to selective heating of polar molecules and improved mass transfer [15] [16]. The dielectric heating mechanism enables rapid achievement of reaction temperatures and promotes efficient molecular collisions [15].

Ultrasonic activation mechanisms rely on cavitation effects that generate localized high-temperature and high-pressure conditions, promoting reaction rates and improving mass transfer [20] [15]. These conditions facilitate bond formation and accelerate cyclization processes [20].

Green Chemistry Approaches

Contemporary green chemistry methodologies have revolutionized the synthesis of pyrazole derivatives by incorporating sustainable practices that minimize environmental impact while maintaining or improving synthetic efficiency. Microwave-assisted synthesis has emerged as a leading green technology, utilizing microwave radiation to achieve rapid heating and significantly reduced reaction times of 2-10 minutes compared to conventional methods [15] [16] [18]. This approach operates at temperatures of 70-140°C and consistently achieves yields of 80-95% while dramatically reducing energy consumption [15] [16].

Ultrasonic irradiation represents another powerful green chemistry tool, employing ultrasonic waves to generate cavitation effects that promote reaction rates and improve mass transfer [20] [15]. This method operates at relatively mild temperatures of 40-80°C and reaction times of 10-30 minutes, achieving yields of 75-90% while reducing solvent requirements [20] [15].

Solvent-free conditions eliminate the need for organic solvents entirely, representing one of the most environmentally benign approaches [18] [17] [9]. These methods operate through solid-state reactions or neat liquid conditions at temperatures of 60-120°C for 30-120 minutes, achieving yields of 70-88% with zero solvent waste [18] [17].

Ionic liquid catalysis employs recyclable ionic liquid catalysts that combine the advantages of homogeneous and heterogeneous catalysis [21]. This approach operates at temperatures of 80-150°C for 1-4 hours, achieving excellent yields of 82-94% while enabling catalyst recovery and reuse [21].

Concentrated solar radiation methodology represents an innovative approach that harnesses solar energy for chemical transformations [14]. This method achieves remarkable energy savings of approximately 98% compared to conventional heating, with reaction times of only 3-4 minutes and yields of 85-95% [14].

Flow chemistry approaches utilize continuous-flow reactors to enable precise control over reaction parameters and improve safety profiles [22]. These methods operate at temperatures of 80-150°C with residence times of 5-60 minutes, achieving exceptional yields of 84-99% while minimizing waste generation [22].

Purification Techniques

The purification of 1-(3-methyl-1H-pyrazol-1-yl)acetone requires careful selection of appropriate techniques based on the specific synthetic route employed and the nature of potential impurities. Column chromatography remains the gold standard for achieving high purity levels of 95-99%, utilizing differential adsorption on silica gel stationary phases [23] [24]. This technique typically requires 2-6 hours and achieves yield recoveries of 70-90%, though it involves high solvent consumption [23] [24].

Recrystallization represents a classical and highly scalable purification method that exploits solubility differences to achieve purities of 90-98% [25] [24]. This technique requires 4-24 hours for complete crystallization but offers excellent scalability and moderate solvent consumption [25].

Distillation proves particularly effective for volatile pyrazole derivatives, achieving purities of 85-95% through boiling point separation [23]. With a predicted boiling point of 228.0±23.0°C for 1-(3-methyl-1H-pyrazol-1-yl)acetone, this method offers solvent-free purification in 1-4 hours with yield recoveries of 75-95% [1] [12].

Liquid-liquid extraction provides a rapid and scalable method for initial purification, achieving purities of 80-95% in 30 minutes to 2 hours [23]. Multiple extraction steps with fresh solvent enable effective removal of polar impurities while maintaining good yield recoveries of 80-95% [23].

Acid addition salt formation represents a specialized technique particularly valuable for pyrazole derivatives, achieving purities of 95-99% through selective crystallization of acid addition salts [25]. This method demonstrates excellent scalability and requires only 2-12 hours with minimal solvent consumption [25].

Sublimation offers the highest purity levels of 98-99.5% for compounds with appropriate volatility characteristics [23]. While yield recoveries are moderate at 50-80%, this technique provides solvent-free purification and is particularly valuable for research-scale preparations [23].

Scale-up Considerations

The translation of laboratory-scale synthetic methods to industrial production requires comprehensive evaluation of multiple factors that influence process economics, safety, and product quality. Laboratory-scale synthesis (milligram to gram quantities) typically employs round-bottom flasks with magnetic stirring and oil bath heating, providing excellent mixing efficiency and adequate safety control through fume hood containment [26]. However, the cost per kilogram product remains very high at $1000+ due to inefficient heat and mass transfer [26].

Pilot-scale operations (10-100 gram quantities) necessitate transition to jacketed reactors with mechanical stirring and heating jackets to maintain adequate heat transfer [26]. This scale requires enhanced ventilation systems and yields product costs of $100-500 per kilogram while maintaining good mixing efficiency [26].

Semi-industrial scale (kilogram quantities) demands multi-purpose reactors equipped with internal coils and optimized agitator designs to ensure effective heat and mass transfer [26]. At this scale, mixing efficiency becomes a critical optimization parameter requiring process safety studies and yielding product costs of $20-100 per kilogram [26].

Industrial-scale production (tonne quantities) typically employs continuous flow reactors with sophisticated heat exchangers and controlled flow systems [26] [27]. This scale requires comprehensive safety analysis and automated monitoring systems but achieves the lowest product costs of $5-20 per kilogram [26] [27].

Heat transfer considerations become increasingly critical at larger scales due to the scaling relationship between surface area and volume [26]. Effective heat removal requires careful reactor design with appropriate heat exchange surfaces and mixing systems to prevent hot spot formation and maintain reaction selectivity [26].

Safety considerations escalate significantly with scale, progressing from basic fume hood protection at laboratory scale to comprehensive process safety studies and automated safety systems at industrial scale [26]. The potential for exothermic reactions and volatile reagent handling requires increasingly sophisticated safety protocols [26].

Comparative Analysis of Synthetic Efficiency

A comprehensive evaluation of synthetic methodologies for 1-(3-methyl-1H-pyrazol-1-yl)acetone reveals significant differences in efficiency metrics across various approaches. Atom economy analysis demonstrates that flow chemistry approaches achieve the highest values of 90-98%, followed by solvent-free methods at 85-95%, while traditional Knorr synthesis achieves 75-85% [22] [18]. These metrics reflect the incorporation of starting materials into the final product and minimize waste generation [22].

Environmental factor (E-factor) calculations reveal dramatic improvements in green chemistry approaches, with solvent-free methods achieving E-factors of 0.5-3 kg waste per kg product compared to traditional methods generating 5-15 kg waste per kg product [18] [9]. Flow chemistry demonstrates excellent E-factors of 1-5, reflecting minimal waste generation and efficient resource utilization [22].

Energy efficiency assessments highlight the superiority of microwave-assisted and flow chemistry approaches, both rated as "high" efficiency due to rapid heating and precise control over reaction conditions [22] [15]. Traditional methods rate as "low" efficiency due to extended heating periods and inefficient energy transfer [3].

Process Mass Intensity (PMI) evaluations demonstrate that solvent-free approaches achieve the lowest PMI values of 3-8, indicating minimal total mass input per unit product [18]. Traditional Knorr synthesis exhibits PMI values of 15-25, reflecting the high solvent and reagent requirements of classical methods [3].

Overall greenness scores on a 10-point scale rank flow chemistry highest at 9/10, followed by solvent-free approaches at 8/10, while traditional methods score only 3/10 [22] [18]. These scores incorporate multiple sustainability metrics including energy consumption, waste generation, and environmental impact [22] [18].

Commercial viability assessments reveal that while traditional Knorr synthesis remains "established" in industrial applications, emerging technologies such as microwave-assisted synthesis are rapidly gaining acceptance [15]. Flow chemistry represents an "advanced" technology with excellent commercial prospects, while one-pot multicomponent approaches remain primarily at the "research stage" [22] [19].